1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the category of benzodiazoles, which are known for their diverse biological activities. This compound features a unique structure that incorporates a benzodiazole moiety, a pyrrolidine unit, and an azepane sulfonyl group. Its molecular formula is C₁₃H₁₈N₄O₂S, and it has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The compound can be synthesized through various chemical reactions involving benzodiazole derivatives and pyrrolidine sulfonyl groups. Research indicates that derivatives of both benzodiazoles and pyrrolidines exhibit significant biological activity, including anti-inflammatory and anticancer properties .
1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of sulfonamide compounds, which are known for their antibacterial properties, and also exhibits characteristics typical of benzodiazole derivatives used in various therapeutic contexts.
The synthesis of 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole can be achieved through several methods, typically involving multi-step synthetic pathways. One common approach includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and composition of the synthesized compound .
The molecular structure of 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole contains multiple functional groups that contribute to its chemical properties:
The compound's molecular weight is approximately 290.37 g/mol, with key structural features including nitrogen atoms in both the pyrrolidine and benzodiazole rings that may participate in hydrogen bonding or coordination with metal ions in biological systems .
The chemical reactivity of 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole is influenced by its functional groups:
Reactions involving this compound often require specific conditions to optimize yield and selectivity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or hydrolysis .
The mechanism of action for 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole is not fully elucidated but is thought to involve interaction with specific biological targets such as enzymes or receptors:
Studies suggest that compounds with similar structures exhibit activity against poly(ADP-ribose) polymerase enzymes and other targets critical for cell survival and proliferation .
The physical properties of 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy and high-performance liquid chromatography are employed to characterize these properties further .
The potential applications of 1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole include:
Research continues to explore its full therapeutic potential and mechanisms within biological systems .
The construction of the 2-methyl-1H-benzodiazole (methylbenzimidazole) core follows sequential cyclization and functionalization steps. The primary route begins with ortho-phenylenediamine and acetic acid under dehydrative conditions, yielding the foundational 2-methylbenzimidazole structure. This reaction typically employs catalytic p-toluenesulfonic acid (10 mol%) in refluxing toluene (110–120°C) for 12–16 hours, achieving 85–92% conversion efficiency [2]. Alternative pathways utilize ortho-phenylenediamine with acetyl chloride in pyridine at 0–5°C, followed by room-temperature cyclization, though this method shows lower yields (68–75%) due to diacetylated byproduct formation [7].
Critical to the 3-position substitution is the N-alkylation of the benzimidazole nitrogen. This requires prior protection of the N1-position using tert-butoxycarbonyl (Boc) groups, enabling regioselective metalation at N3. Subsequent reaction with 3-bromopyrrolidine (protected with Boc) in dimethylformamide with potassium carbonate (K₂CO₃) at 60°C for 8 hours installs the pyrrolidine moiety. Final Boc deprotection with trifluoroacetic acid in dichloromethane yields the 3-(pyrrolidin-3-yl)-2-methyl-1H-benzodiazole intermediate essential for downstream sulfonylation [3] [8].
Table 1: Optimization of Benzodiazole Core Synthesis
Step | Reagents/Conditions | Yield (%) | Key Challenges |
---|---|---|---|
Benzimidazole formation | ortho-PDA + AcOH, p-TsOH, toluene, Δ, 12h | 85–92 | Diacetylated impurity control |
N1-Protection | (Boc)₂O, DMAP, CH₂Cl₂, rt, 2h | 95 | Minimal side reactions |
N3-Alkylation | 3-Boc-pyrrolidine, K₂CO₃, DMF, 60°C, 8h | 78 | Regioselectivity maintenance |
Boc Deprotection | TFA/CH₂Cl₂ (1:1), rt, 1h | 99 | Rapid and quantitative cleavage |
The integration of the azepane-1-sulfonyl group onto the pyrrolidine nitrogen employs sulfonyl chloride chemistry. Azepane-1-sulfonyl chloride, synthesized via azepane reaction with sulfuryl chloride (SO₂Cl₂) in tetrahydrofuran at −78°C, is coupled to the 3-(pyrrolidin-3-yl)-2-methyl-1H-benzodiazole under Schotten-Baumann conditions. This involves slow addition of the sulfonyl chloride to a biphasic mixture of the pyrrolidine intermediate, sodium carbonate (Na₂CO₃), water, and dichloromethane at 0°C, followed by stirring at room temperature for 3–5 hours [4] [6].
Yield optimization (88–94%) necessitates strict control of stoichiometry (1.1 eq sulfonyl chloride), pH (9–10), and temperature to suppress disubstitution or sulfonamide hydrolysis. Microwave-assisted sulfonylation (100°C, 30 min) enhances reaction efficiency, reducing disubstitution byproducts from 15% to <5% [5]. Post-reaction purification employs silica gel chromatography (ethyl acetate/hexane gradient), though industrial-scale processes favor crystallization from ethanol/water mixtures to achieve >99.5% purity [8].
Table 2: Sulfonylation Reaction Optimization Parameters
Condition Variable | Standard Approach | Optimized Approach | Impact on Yield/Purity |
---|---|---|---|
Temperature | 0°C → 25°C, 5h | Microwave, 100°C, 30 min | 78% → 94% |
Solvent System | CH₂Cl₂/H₂O | THF/H₂O | Improved solubility |
Base | Triethylamine | Na₂CO₃ | Reduced emulsion formation |
Sulfonyl Chloride Equiv. | 1.5 | 1.1 | Disubstitution <2% |
Sustainable methodologies focus on solvent selection, catalysis, and energy efficiency. Cyclization steps utilize ethanol-water (7:3) as an azeotropic mixture, replacing toluene to reduce toxicity while maintaining yields (88%) [2]. Microwave-assisted synthesis accelerates both benzimidazole cyclization (15 min vs. 12h) and sulfonylation (30 min vs. 5h), cutting energy use by 40–60% [6].
Catalytic innovations include enzyme-mediated sulfonylation using Candida antarctica lipase B (CAL-B) in supercritical carbon dioxide. This achieves 82% yield with negligible waste, though reaction times remain extended (24h) [2]. Solvent recovery systems (≥90% reuse) and atom-economic reactions—such as direct azepane sulfonation with SO₃-pyridine complexes—minimize E-factor values to 8–12, significantly below traditional values (25–50) [5] [8].
Combinatorial strategies leverage structural diversification at three sites: the benzimidazole 2-position (methyl replacement), pyrrolidine nitrogen (sulfonyl group), and azepane ring. Solid-phase synthesis using Wang resin-linked benzimidazoles enables rapid generation of analogs. Key steps include:
Parallel synthesis in microtiter plates facilitates exploration of 500+ analogs per week. Focus areas include:
Table 3: Combinatorial Library Design Strategies
Variable Region | Scaffold Modifications | Library Size (Exemplary) | Screening Focus |
---|---|---|---|
Benzimidazole 2-position | Methyl, ethyl, CF₃, CN, CH₂OH | 120 compounds | Solubility/Permeability |
Sulfonyl linker | Azepane, oxazepane, diazepane, thiazepane | 80 compounds | Metabolic stability |
Pyrrolidine 3-substituent | H, CH₃, F, OH, CO₂CH₃ | 200 compounds | Target binding affinity |
High-throughput screening identifies candidates with optimized properties, such as azepane-to-thiazepane substitutions showing 3-fold enhanced solubility without compromising synthetic accessibility. Notably, 863 novel synthetic cannabinoid scaffolds identified via web crawling highlight the vast unexplored chemical space for such benzodiazole derivatives [1].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1